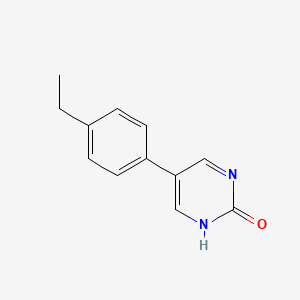

2-(Naphthalen-1-yl)nicotinic acid, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(Naphthalen-1-yl)nicotinic acid serves as a valuable precursor in organic synthesis. Its structure allows for the construction of complex molecules through various synthetic routes. For instance, it can be used in the synthesis of α-amino acids via 1,3-nitrogen migration, a process that is pivotal for producing non-racemic unnatural α-amino acids . These amino acids are crucial in medicinal chemistry and as chiral building blocks for pharmaceuticals.

Medicinal Chemistry

In the realm of medicinal chemistry, 2-(Naphthalen-1-yl)nicotinic acid derivatives have been explored for their potential therapeutic applications. They have been studied for their role as ligands for nicotinic acid receptors, which are implicated in neurological functions and diseases. This compound’s derivatives could lead to new treatments for conditions such as Alzheimer’s disease and other neurodegenerative disorders.

Material Science

The compound’s derivatives are also significant in material science, particularly in the development of organic light-emitting diodes (OLEDs). For example, derivatives like 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene have been synthesized and used as host materials for efficient and low roll-off deep-blue OLEDs . These materials contribute to the advancement of display and lighting technologies.

Pharmacology

Pharmacologically, 2-(Naphthalen-1-yl)nicotinic acid and its derivatives are being investigated for their potential as enzyme inhibitors. They mimic the transition states of amines and esters in biological processes, which makes them candidates for developing new drugs with specific pharmacological targets .

Agrochemistry

In agrochemistry, derivatives of 2-(Naphthalen-1-yl)nicotinic acid have been studied for their fungicidal properties. Compounds like N-(Naphthalen-1-yl)phenazine-1-carboxamide have shown effectiveness against plant pathogens such as Rhizoctonia solani, which could lead to the development of novel fungicides .

Dye and Pigment Science

The compound’s framework is conducive to the synthesis of dyes and pigments. Its derivatives are used to construct heterocyclic compounds that serve as colorants in various applications. The multicomponent reactions involving 2-naphthol, a related compound, have been utilized for creating diverse bioactive heterocyclic scaffolds, which are important in dye and pigment science .

Heterocyclic Compound Synthesis

2-(Naphthalen-1-yl)nicotinic acid is instrumental in the synthesis of heterocyclic compounds. These compounds are essential in the design of molecules with a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Analytical Chemistry

In analytical chemistry, this compound is used in chromatographic methods to determine nicotinic acid and other statins in pharmaceutical preparations. It aids in the detection of counterfeit drugs, ensuring the safety and efficacy of medicinal products .

Propiedades

IUPAC Name |

2-naphthalen-1-ylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16(19)14-9-4-10-17-15(14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDKZCQQWWXOGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Naphthalen-1-yl)nicotinic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/no-structure.png)

![Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6285763.png)

![4-[2-(2-Pyridinyl)ethyl]aniline dihydrochloride](/img/structure/B6285765.png)